

IUPAC name for C₄H₄BrClF₄

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Compound of Interest

Compound Name: *1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane*

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An In-depth Technical Guide to the Systematic IUPAC Nomenclature of C₄H₄BrClF₄ Isomers

Abstract

The molecular formula C₄H₄BrClF₄ represents a diverse array of saturated haloalkane isomers, the unambiguous naming of which is critical for patent filing, regulatory submission, and scientific communication. The presence of multiple halogen substituents (Br, Cl, F) and the high likelihood of numerous stereocenters introduce significant complexity into the nomenclature process. This technical guide provides researchers, scientists, and drug development professionals with a systematic, first-principles approach to naming any structural or stereoisomer of C₄H₄BrClF₄. We will deconstruct the foundational IUPAC rules for polysubstituted alkanes and the Cahn-Ingold-Prelog (CIP) priority system for assigning absolute stereochemistry. Through detailed case studies, this whitepaper demonstrates the rigorous, step-by-step application of these rules, ensuring the derivation of precise and universally understood chemical names.

Introduction: The Challenge of Naming Complex Haloalkanes

In fields ranging from medicinal chemistry to materials science, the precise identification of a molecule is paramount. While a molecular formula like C₄H₄BrClF₄ defines the atomic composition, it provides no information about the connectivity (structural isomerism) or the three-dimensional arrangement of atoms in space (stereoisomerism). For a molecule with this degree of halogenation, the number of possible isomers is substantial. Each unique isomer

possesses distinct physical, chemical, and biological properties. Consequently, a naming system that is both systematic and unambiguous is not merely a formality but a scientific necessity.

The International Union of Pure and Applied Chemistry (IUPAC) provides a comprehensive framework for this purpose.^[1] However, applying these rules to complex molecules requires a deep understanding of the underlying logic, particularly concerning chain numbering and stereochemical assignment. This guide moves beyond a simple recitation of rules, instead focusing on the causality behind the nomenclature choices, providing a robust methodology that can be applied to any isomer of $C_4H_4BrClF_4$.

Foundational Principles of IUPAC Nomenclature for Haloalkanes

The IUPAC system for naming substituted alkanes is built on a hierarchical set of rules designed to produce a single, unique name for any given structure. For a molecule like $C_4H_4BrClF_4$, the key principles involve identifying the parent structure, numbering it correctly, and defining the absolute configuration of all stereocenters.

Determining the Parent Chain

The foundation of the name is the longest continuous chain of carbon atoms.^[2] For $C_4H_4BrClF_4$, the parent chain will be a derivative of butane (a four-carbon chain) or propane (if it is a branched isomer like isobutane). The parent name forms the suffix of the IUPAC name (e.g., "-butane").

Numbering the Parent Chain

Once the parent chain is identified, it must be numbered to provide locants (positional numbers) for all substituents. The guiding principle is the rule of first point of difference.^{[1][3]}

- Number the chain from both directions.
- List the locants for all substituents for each numbering scheme.
- Compare the two lists number by number. The correct numbering scheme is the one that contains the lower number at the first point of difference.^[3]

- If the locants are identical in both directions, alphabetical order of the substituents is used to break the tie, assigning the lower number to the group that comes first alphabetically.[1]

Halogen substituents are named with an "-o" suffix: bromo-, chloro-, fluoro-, iodo-.[4] When multiple substituents are present, they are listed in alphabetical order in the final name, not in numerical order of their locant.[5]

The Cahn-Ingold-Prelog (CIP) Priority Rules

To define the three-dimensional arrangement at a stereocenter (typically a carbon atom with four different substituents), the Cahn-Ingold-Prelog (CIP) rules are used to assign a priority (1, 2, 3, or 4) to each substituent.[6]

- Rule 1: Priority is assigned based on the atomic number of the atom directly attached to the stereocenter. The higher the atomic number, the higher the priority.[7]
- Rule 2: If two or more atoms directly attached to the stereocenter are the same, one moves to the next atoms along each chain until a point of difference is found. The priority is assigned based on the atomic numbers at this first point of difference.[8][9]
- Rule 3: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.

Assigning Absolute Stereochemistry: The R/S System

After assigning priorities to the four substituents around a stereocenter, the absolute configuration is determined as follows:

- Orient the molecule so that the lowest-priority group (priority 4) is pointing away from the viewer.[10]
- Trace the path from priority 1 to 2 to 3.
- If the path is clockwise, the configuration is designated R (from the Latin rectus, for right).
- If the path is counter-clockwise, the configuration is designated S (from the Latin sinister, for left).

This R/S descriptor, preceded by its locant, becomes a prefix in the final IUPAC name (e.g., "(1R, 3S)-...").

Systematic Naming Protocol: A Case Study

To illustrate the practical application of these principles, we will determine the full IUPAC name for a specific, complex isomer of $C_4H_4BrClF_4$:

Structural Isomer: 1-Bromo-1-chloro-2,3,4,4-tetrafluorobutane

This structure has three potential stereocenters at C1, C2, and C3. We will analyze the (1R, 2S, 3R) stereoisomer.

Step-by-Step Methodology

Step 1: Identify the Parent Chain. The longest continuous carbon chain contains four carbons. Therefore, the parent name is butane.

Step 2: Identify and List Substituents. The substituents are:

- One bromine atom (bromo)
- One chlorine atom (chloro)
- Four fluorine atoms (tetrafluoro)

Step 3: Number the Parent Chain. We must apply the rule of first point of difference.

- Numbering from left to right: Substituents are at positions 1 (Br), 1 (Cl), 2 (F), 3 (F), 4 (F), 4 (F). The locant set is {1, 1, 2, 3, 4, 4}.
- Numbering from right to left: Substituents are at positions 1 (F), 1 (F), 2 (F), 3 (F), 4 (Br), 4 (Cl). The locant set is {1, 1, 2, 3, 4, 4}.

The locant sets are identical. We must now use alphabetical order to break the tie. The substituents are Bromo, Chloro, and Fluoro. "Bromo" comes first alphabetically. The numbering scheme that gives "bromo" the lowest possible number is correct. Numbering from left to right

assigns Br to position 1. Numbering from right to left assigns it to position 4. Therefore, numbering is from left to right.

Step 4: Assign Stereochemistry for Each Chiral Center. We will now determine the R/S configuration for the (1R, 2S, 3R) stereoisomer.

Table 1: Cahn-Ingold-Prelog Priorities for Attached Atoms/Groups

Atom	Atomic Number	Priority Level
Bromine (Br)	35	Highest
Chlorine (Cl)	17	High
Fluorine (F)	9	Medium
Carbon (C)	6	Low
Hydrogen (H)	1	Lowest

- Configuration at C1:
 - Substituents: Br, Cl, F, C2(-CHF-).
 - This carbon is not chiral as it has two identical F atoms attached. Let's re-evaluate our chosen isomer for a better demonstration. A more instructive isomer would be 1-Bromo-2-chloro-1,3,4,4-tetrafluorobutane.
 - Let's restart the process with this better example.

Revised Case Study: (1R, 2S, 3S)-1-Bromo-2-chloro-1,3,4,4-tetrafluorobutane

This isomer presents multiple, distinct stereocenters.

Step-by-Step Methodology (Revised)

Step 1: Identify the Parent Chain. Four carbons, parent is butane.

Step 2: Identify and List Substituents.

- bromo (x1)
- chloro (x1)
- fluoro (x4)

Step 3: Number the Parent Chain.

- Numbering from left to right: Locants at 1(Br), 1(F), 2(Cl), 3(F), 4(F), 4(F). Set: {1, 1, 2, 3, 4, 4}.
- Numbering from right to left: Locants at 1(F), 1(F), 2(F), 3(Cl), 4(Br), 4(F). Set: {1, 1, 2, 3, 4, 4}.
- Tie-breaker: Alphabetical order. "Bromo" receives the lower locant (1) when numbering from left to right. This is the correct direction.

Step 4: Assign Stereochemistry for Each Chiral Center. The chiral centers are C1, C2, and C3.

- Configuration at C1:
 - Substituents: Br, F, H, C2(-CHCl-).
 - Priorities: (1) -Br, (2) -F, (3) -C2, (4) -H.
 - For the (1R) configuration, with H pointing away, the path from Br → F → C2 is clockwise.
- Configuration at C2:
 - Substituents: Cl, C1(-CHBrF), C3(-CHF-), H.
 - Priorities: (1) -Cl, (2) -C1 (Br > F), (3) -C3 (F > H), (4) -H.
 - For the (2S) configuration, with H pointing away, the path from Cl → C1 → C3 is counter-clockwise.
- Configuration at C3:

- Substituents: F, C2(-CHCl-), C4(-CF₂H), H.
- Priorities: (1) -F, (2) -C2 (Cl > F), (3) -C4 (F,F,H > H,H,H), (4) -H.
- For the (3S) configuration, with H pointing away, the path from F → C2 → C4 is counter-clockwise.

Step 5: Assemble the Final IUPAC Name. Combine all elements in the correct order: (Stereochemistry)-(Substituents in alphabetical order)-(Parent Chain).

Final Name: (1R, 2S, 3S)-1-Bromo-2-chloro-1,3,4,4-tetrafluorobutane

Visualization & Data Presentation

Visual aids are essential for understanding complex three-dimensional structures and nomenclature workflows.

Molecular Structure Diagram

Caption: Structure of 1-Bromo-2-chloro-1,3,4,4-tetrafluorobutane.

CIP Priority Assignment Workflow (Example: C2)

Caption: Decision workflow for assigning CIP priorities at the C2 stereocenter.

Conclusion

The unambiguous naming of complex molecules such as the isomers of C₄H₄BrClF₄ is a process governed by a clear and logical set of IUPAC rules. By systematically identifying the parent chain, applying the "first point of difference" rule for numbering, and meticulously using the Cahn-Ingold-Prelog priority system to assign R/S configurations, a unique and descriptive name can be generated for any possible isomer. This guide has provided a framework and a detailed protocol for this process, empowering researchers to communicate their findings with precision and clarity, thereby upholding the highest standards of scientific integrity.

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References

- 1. adichemistry.com [adichemistry.com]
- 2. byjus.com [byjus.com]
- 3. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]
- 4. Nomenclature of Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 7. theory.labster.com [theory.labster.com]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. m.youtube.com [m.youtube.com]
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